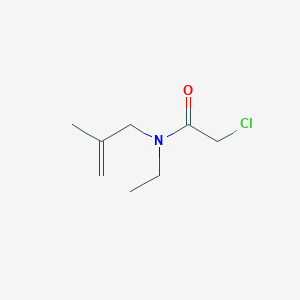
2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Metabolism and Environmental Fate
Comparative Metabolism in Liver Microsomes : Research on chloroacetamide herbicides, including acetochlor, has shown their metabolism in rat and human liver microsomes, producing metabolites such as CMEPA and DEA. These studies are crucial for understanding the biotransformation and potential risks associated with exposure to these compounds (Coleman et al., 2000).
Radiosynthesis for Metabolic Studies : The synthesis of radio-labelled versions of chloroacetamide herbicides, such as acetochlor, allows for detailed studies on their metabolism and mode of action, providing insights into their environmental fate and potential bioaccumulation (Latli & Casida, 1995).
Hydrologic System Distribution : Studies on acetochlor's occurrence in the hydrologic system post-approval in the U.S. documented its presence in rain, streams, and groundwater. Such research helps in evaluating the environmental impact and guiding regulations for the use of these herbicides (Kolpin et al., 1996).
Bioactivity and Potential Therapeutic Applications
Anticancer Drug Synthesis and Analysis : The synthesis and structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been explored for its anticancer activity, highlighting the potential for chloroacetamide derivatives in drug development (Sharma et al., 2018).
Soil Interaction and Agricultural Impact : Research into the reception and activity of chloroacetamide herbicides in soil has shown how agricultural practices, such as wheat straw mulching and irrigation, affect herbicide efficacy and environmental interaction, guiding sustainable farming practices (Banks & Robinson, 1986).
Molecular Docking for Drug Discovery : Studies involving molecular docking of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide against receptors suggest the utility of chloroacetamide derivatives in designing drugs with specific target interactions, indicating a broader application in medicinal chemistry (Sharma et al., 2018).
特性
IUPAC Name |
2-chloro-N-ethyl-N-(2-methylprop-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-4-10(6-7(2)3)8(11)5-9/h2,4-6H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISJPDPEWNFETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

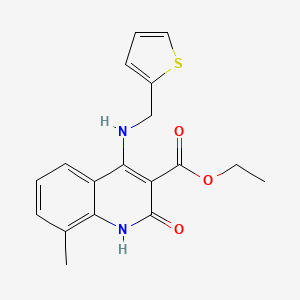
![Methyl 5,5,7,7-tetramethyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2746517.png)
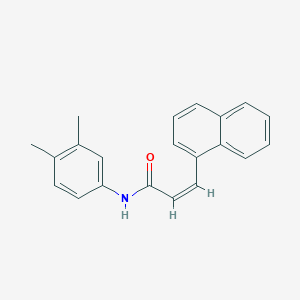
![Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2746520.png)
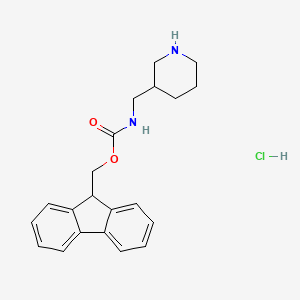
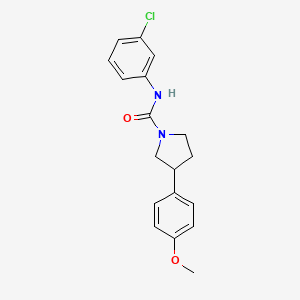





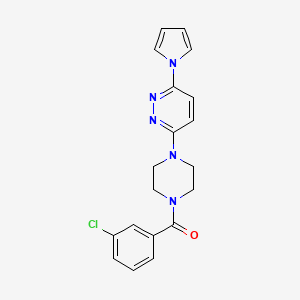
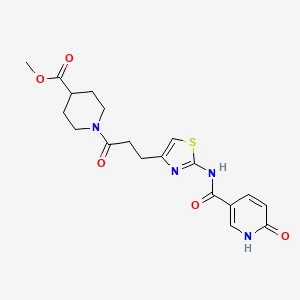
![3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2746537.png)